molecular formula C17H22Cl2N2O5S B4302219 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate

Cat. No.: B4302219
M. Wt: 437.3 g/mol
InChI Key: RYOUXWVIBJZOIC-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinolizidine ring system, a dichlorophenoxy group, and a sulfonylcarbamate moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate typically involves multiple steps, starting with the preparation of the quinolizidine ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The dichlorophenoxy group is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonylcarbamate moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate involves its interaction with specific molecular targets and pathways. The quinolizidine ring system and the dichlorophenoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. The sulfonylcarbamate moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate
  • Octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate
  • Octahydro-2H-quinolizin-1-ylmethyl (3-chlorophenyl)carbamate

Uniqueness

Octahydro-2H-quinolizin-1-ylmethyl [(2,3-dichlorophenoxy)sulfonyl]carbamate is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O5S/c18-13-6-3-8-15(16(13)19)26-27(23,24)20-17(22)25-11-12-5-4-10-21-9-2-1-7-14(12)21/h3,6,8,12,14H,1-2,4-5,7,9-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOUXWVIBJZOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate
Reactant of Route 2
Reactant of Route 2
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate
Reactant of Route 3
Reactant of Route 3
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate
Reactant of Route 4
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate
Reactant of Route 5
Reactant of Route 5
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate
Reactant of Route 6
Reactant of Route 6
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,3-dichlorophenoxy)sulfonylcarbamate

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